3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine
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Overview
Description
3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound that features a thiophene ring, a piperidine moiety, and a propynylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated thiophene compound.
Attachment of the Propynylamine Group: The final step involves the coupling of the piperidine-thiophene intermediate with a propynylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation catalysts to form saturated derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophilic catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with ion channels, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Piperidine Derivatives: Compounds such as fentanyl analogues, which contain piperidine moieties, are known for their potent biological activities.
Uniqueness
3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its combination of a thiophene ring, a piperidine moiety, and a propynylamine group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H20N2S |
---|---|
Molecular Weight |
248.39 g/mol |
IUPAC Name |
3-[5-[(3-methylpiperidin-1-yl)methyl]thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C14H20N2S/c1-12-4-3-7-16(9-12)10-14-8-13(11-17-14)5-2-6-15/h8,11-12H,3-4,6-7,9-10,15H2,1H3 |
InChI Key |
ZEBHXEOMBVEEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=CS2)C#CCN |
Origin of Product |
United States |
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